molecular formula C18H19NO2 B2732450 Benzyl 1-benzylazetidine-2-carboxylate CAS No. 1290974-13-8

Benzyl 1-benzylazetidine-2-carboxylate

Cat. No. B2732450
M. Wt: 281.355
InChI Key: HHQUCAZMLJBLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-benzylazetidine-2-carboxylate is a chemical compound used in scientific research . It has a molecular weight of 281.35 and a molecular formula of C18H19NO2 . It is used in organic synthesis, drug development, and material science research.

Scientific Research Applications

  • Synthesis of Novel Compounds : Wang et al. (2008) developed a method for synthesizing novel 1,4-benzodiazepine derivatives using a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates, which are structurally related to Benzyl 1-benzylazetidine-2-carboxylate. This strategy is useful in synthetic and medicinal chemistry due to the easy availability of starting materials and the potential for further chemical manipulations (Wang, Guo, Wang, Huang, & Wang, 2008).

  • Biotransformations in Synthetic Applications : Another study by Leng et al. (2009) highlighted efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles, closely related to Benzyl 1-benzylazetidine-2-carboxylate, using Rhodococcus erythropolis as a catalyst. This process is significant for the preparation of azetidine-2-carboxylic acids and their amide derivatives, showing potential in synthetic applications (Leng, Wang, Pan, Huang, & Wang, 2009).

  • Pharmaceutical Research : Pauwels et al. (1990) discussed a novel series of TIBO derivatives that inhibit the replication of HIV-1. Although not directly mentioning Benzyl 1-benzylazetidine-2-carboxylate, this research is relevant as it showcases the potential of similar compounds in the development of antiviral drugs (Pauwels et al., 1990).

  • Base-Induced Rearrangements in Synthetic Chemistry : Tayama et al. (2017) investigated the base-induced Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts. This study contributes to the understanding of synthetic pathways and reactions involving compounds like Benzyl 1-benzylazetidine-2-carboxylate (Tayama, Watanabe, & Sotome, 2017).

  • Catalytic Reactions with Carbon Dioxide : Research by Correa and Martín (2009, 2013) on the direct carboxylation of aryl bromides and benzyl halides with carbon dioxide has implications for the chemical manipulation and potential applications of Benzyl 1-benzylazetidine-2-carboxylate in green chemistry and catalysis (Correa & Martín, 2009; León, Correa, & Martín, 2013).

properties

IUPAC Name

benzyl 1-benzylazetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21-14-16-9-5-2-6-10-16)17-11-12-19(17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQUCAZMLJBLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-benzylazetidine-2-carboxylate

Synthesis routes and methods

Procedure details

To 68.3 g of methyl N-benzylazetidine-2-carboxylate (see Example 4 above; purity 89.8 area % ), acetonitrile (127 mL), K2CO3(s) (23.3 g) and benzyl alcohol (75.6 g) were added. The stirred reaction slurry was heated to between 75 and 80° C., and a modest vacuum (p>700 mbar) was applied. Methanol and acetonitrile were distilled off and, as the reaction slurry became highly concentrated, more acetonitrile was added and the distillation was continued. This procedure was repeated until a conversion of 97% was attained. The concentrated reaction mixture was cooled to 20° C. and diluted with acetonitrile (70 mL). The solid salts were filtered off and the filter cake was washed with acetonitrile (3×50 mL). The solvent was evaporated off at 40° C. To the remaining high-boiling liquid, heptane (1.5 L) and 5% (w/w) NaCl(aq.) (700 mL) were added, giving a mixture of three phases. 2 M H2SO4 (5 mL) was added to give a pH of about 8. After two more extractions of the organic phase with 5% (w/w) NaCl (aq), and water at pH 8, almost all of the third phase (benzyl alcohol) was successfully dissolved. Water (550 mL) was added to the organic phase and the pH was adjusted to 2.6 with 2M H2SO4 (38 mL). After separation, the organic phase was extracted with two more portions of acidified water (150 mL H2O at pH 2.2, followed by 50 mL H2O at pH 2.6). The organic phase was discarded. To the combined aqueous phases (pH 2.5), heptane (1.25 L) was added and pH was adjusted to 4.5 with K2CO3(s). The organic phase was separated off and washed with 10% (w/w) NaCl (aq.) and water. The obtained organic phase was evaporated at 40° C., until a bright yellow to brownish liquid remained (65.1 g, according to titration 94.0% (w/w) product, 4.3% (w/w) benzyl alcohol, purity(GC) 99.5 area % ). A second crop of product was isolated as above by extracting the remaining water phase (pH 4.5) with three more portions of heptane (0.25/0.1/0.1 L heptane at pH 5.8/5.2/4.9). Yield 7.8 g of a slightly more coloured product (assay 90% (w/w) according to titr., purity(GC) 97.9 area %), resulting in a total yield of 87% (68.2 g, 0.242 mol).
Quantity
68.3 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

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